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Compound of Interest

Compound Name: Antifungal agent 51

Cat. No.: B15364423 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the synthesis, characterization, and

biological activity of the novel antifungal candidate, Antifungal Agent 51, also identified as

compound 5c in recent literature. This hybrid molecule, derived from fluconazole and

mebendazole scaffolds, demonstrates potent efficacy against a range of pathogenic Candida

species, marking it as a promising lead in the development of new antifungal therapies.

Chemical Synthesis and Structure
Antifungal Agent 51 (compound 5c) is a novel triazole alcohol derivative bearing a

benzimidazol-2-ylthio side chain.[1] Its synthesis is achieved through a multi-step process,

culminating in the reaction of an appropriate oxirane with 2-mercaptobenzimidazole.[1][2] The

final structure was confirmed as a thioether congener using 13C NMR spectroscopy.[1][3]

Chemical Structure:

IUPAC Name: 1-((1H-1,2,4-triazol-1-yl)methyl)-1-(2,4-difluorophenyl)-2-(1H-

benzo[d]imidazol-2-ylthio)ethan-1-ol

Molecular Formula: C18H15F2N5OS

CAS Number: 2896209-47-3
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Characterization Data
The structural identity and purity of Antifungal Agent 51 were established using standard

spectroscopic methods as detailed in the primary literature. While the complete raw data is

extensive, the key characterization techniques employed are summarized below.

Analytical Method Purpose

¹H NMR Spectroscopy
Determination of the proton environment and

confirmation of the molecular backbone.

¹³C NMR Spectroscopy
Elucidation of the carbon skeleton and

confirmation of the thioether linkage.

Mass Spectrometry
Confirmation of the molecular weight and

elemental composition.

Melting Point Analysis Assessment of purity.

In Vitro Antifungal Activity
Antifungal Agent 51 has demonstrated potent in vitro activity against a panel of clinically

relevant fungal pathogens, particularly Candida species. The minimum inhibitory concentration

(MIC) values, which represent the lowest concentration of the agent that inhibits visible growth,

are summarized below.

Fungal Strain MIC (μg/mL)

Candida albicans FDC 151 <0.063

Candida parapsilosis ATCC 22019 <0.063

Candida tropicalis FDC 138 <0.063

Candida albicans CMRC 19 0.125

Candida glabrata FDC 192 0.125

Candida albicans CMRC 192 0.25

Candida glabrata CMRC 89 1
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Cytotoxicity Profile
Preliminary cytotoxicity assessments indicate that Antifungal Agent 51 exhibits low toxicity to

mammalian cells.

Cell Line
Concentration

(μg/mL)
Incubation Time Observation

BEAS-2B (human

bronchial epithelial)
6.25, 12.5, 25 48 hours

Partially affected

viability at 25 μg/mL

HepG2 (human liver

cancer)
6.25, 12.5, 25 48 hours

Partially affected

viability at 25 μg/mL

Experimental Protocols
General Synthetic Procedure
The synthesis of Antifungal Agent 51 involves a key nucleophilic ring-opening reaction. A

generalized protocol is as follows:

Oxirane Formation: Synthesis of the key intermediate, 2-(2,4-difluorophenyl)-2-((1H-1,2,4-

triazol-1-yl)methyl)oxirane, is achieved following established literature protocols.

Thiolation Reaction: The desired 2-mercaptobenzimidazole is reacted with the synthesized

oxirane.

Purification: The final product is purified using appropriate chromatographic techniques to

yield Antifungal Agent 51.

Antifungal Susceptibility Testing
The in vitro antifungal activity was determined using the broth microdilution method according

to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Inoculum Preparation: Fungal strains are cultured on appropriate agar plates, and a

standardized inoculum suspension is prepared.
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Drug Dilution: A serial dilution of Antifungal Agent 51 is prepared in a 96-well microtiter

plate.

Inoculation: The standardized fungal inoculum is added to each well.

Incubation: The plates are incubated at a controlled temperature for a specified period.

MIC Determination: The MIC is determined as the lowest concentration of the compound that

causes a significant inhibition of fungal growth compared to the control.

Cytotoxicity Assay
The cytotoxicity of Antifungal Agent 51 against mammalian cell lines was evaluated using a

standard cell viability assay.

Cell Seeding: BEAS-2B and HepG2 cells are seeded into 96-well plates and allowed to

adhere overnight.

Compound Treatment: The cells are treated with various concentrations of Antifungal Agent
51 (6.25, 12.5, and 25 μg/mL) for 48 hours.

Viability Assessment: Cell viability is assessed using a suitable method, such as the MTT or

XTT assay.

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.

Visualizations
Synthetic Workflow
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Starting Materials

Synthesis of Oxirane Intermediate

Final Synthesis Step

2,4-Difluorophenacyl bromide

Reaction with 1,2,4-Triazole

1,2,4-TriazoleTrimethylsulfoxonium iodide

Corey-Chaykovsky Reaction

2-Mercaptobenzimidazole

Nucleophilic Ring Opening

Intermediate1

α-Triazolyl ketone

2-(2,4-difluorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane

Antifungal Agent 51 (Compound 5c)

Click to download full resolution via product page

Caption: Synthetic workflow for Antifungal Agent 51.

Proposed Mechanism of Action
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Caption: Proposed inhibition of CYP51 by Antifungal Agent 51.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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